(S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL
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Overview
Description
(S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL is a chiral compound that belongs to the class of proline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (S)-proline and 4-pyridinemethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Coupling Reaction: The (S)-proline is coupled with 4-pyridinemethanol using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: (S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the proline moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Linopirdine: A compound with a similar pyridine structure, known for its cognitive-enhancing properties.
XE991: An analog of linopirdine with enhanced potency.
DMP 543: Another analog with improved pharmacological properties.
Uniqueness: (S)-ALPHA-(4-PYRIDINYLMETHYL)-PROLINE HCL is unique due to its chiral nature and the presence of both a pyridine ring and a proline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10(15)11(4-1-5-13-11)8-9-2-6-12-7-3-9;/h2-3,6-7,13H,1,4-5,8H2,(H,14,15);1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNSHFKDGSPYPF-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=NC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=NC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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